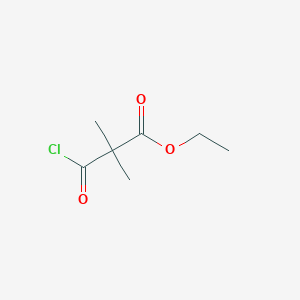

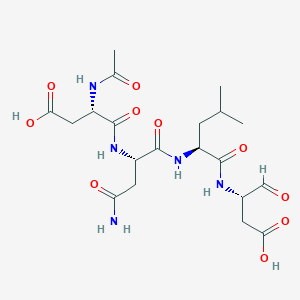

![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde (DMAMCA) is a chemical compound that has been of increasing interest to scientists due to its wide range of potential applications. DMAMCA is a cyclopentanone derivative, which is a class of compounds that have been studied for their potential for synthesis and for their ability to act as a catalyst for a variety of reactions. DMAMCA is a versatile compound, as it can be used as a catalyst for the synthesis of other compounds, and it has also been studied for its potential applications in the pharmaceutical and medical fields.

Applications De Recherche Scientifique

- Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in multicomponent reactions (MCRs) which offer access to complex molecules .

- Method: The method involves the use of 1H-Indole-3-carbaldehyde in multicomponent reactions. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

- Results: The use of 1H-Indole-3-carbaldehyde in such reactions has been highlighted in recent applications from the period, 2014 to 2021 .

- Application: A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides is developed for efficient access to spiro (cyclopentane-1,3’-indoline) derivatives .

- Method: Simple, inexpensive and readily available NaOH is used as the sole catalyst for this process .

- Results: The structurally sophisticated spiro (cyclopentane-1,3’-indoline) derivatives bearing up to 3 adjacent chiral centers are afforded in excellent yields as single diastereomers .

The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions

Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides

Propriétés

IUPAC Name |

1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHVBXDPRDUMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504297 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde | |

CAS RN |

39943-37-8 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)